
2,7-Dibromoacridine
Overview
Description
2,7-Dibromoacridine is a useful research compound. Its molecular formula is C13H7Br2N and its molecular weight is 337.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,7-Dibromoacridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-Dibromoacridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photochemical Synthesis and Reaction Studies : Budyka et al. (1992) explored the photochemical synthesis of 2,7-dimethylacridine from ditolylamine and bromoform. They discovered that the process involves the recombination of primary alkyl radicals at the nitrogen atom of the cation radical or amine radical, with intermediate stages showing common nature and structures (Budyka, Zakharova, Laukhina, & Alfimov, 1992).
Bimolecular Cyclization : In another study by the same authors, UV irradiation of di-p-tolylamine and bromoform led to the formation of 2,7-dimethylacridine. A new reaction scheme involving amine cation radicals and diarylnitrogen radicals was proposed (Budyka, Zakharova, Laukhina, & Alfimov, 1992).
Synthesis of Bioactive Compounds : Bolliger, Oberholzer, & Frech (2011) presented a reaction protocol for the synthesis of 2-aminopyridines, which can lead to the creation of valuable synthetic targets for bioactive natural products and medicinal compounds (Bolliger, Oberholzer, & Frech, 2011).
Study of Solvatofluorochromic Properties : Sazhnikov et al. (2007) investigated the solvatofluorochromic properties of 2,7-dimethyl-9-(ditolylamino)acridine, aiding in the estimation of its ground and first excited state properties through the fluorescence band maximum shift in different solvents (Sazhnikov, Khlebunov, & Alfimov, 2007).
Crystal Structure Analysis : Yamamura, Ikuma, & Nabeshima (2015) studied the crystal structures of 2,7-dibromo- and 2,7-diiodoacridines. They noted distinct halogen-halogen interactions, with the brominated compound showing more intermolecular stacking and significant absorption in the orange-to-red wavelength region (Yamamura, Ikuma, & Nabeshima, 2015).
Biological and Medicinal Applications : Studies have also explored the biological and medicinal applications of acridine derivatives. For instance, Bharathi et al. (2015) found that certain acridine compounds showed moderate larvicidal activity against specific larvae species (Bharathi, Roopan, Rahuman, & Rajakumar, 2015). Di Giorgio et al. (2003) reported strong in vitro antiparasitic properties of certain acridine derivatives against Leishmania infantum (Di Giorgio et al., 2003).
properties
IUPAC Name |
2,7-dibromoacridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Br2N/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)16-12/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAAUJYLQGQIOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C3C=C(C=CC3=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dibromoacridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



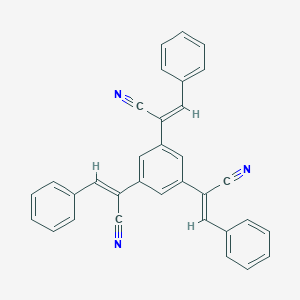
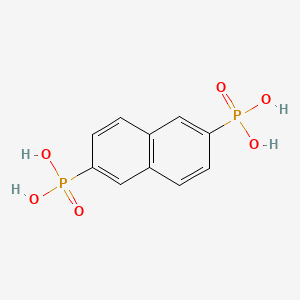

![rel-Methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate](/img/structure/B8198587.png)
![5,8-Dibromo-11H-benzo[a]carbazole](/img/structure/B8198597.png)
![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5(6H)-one](/img/structure/B8198615.png)
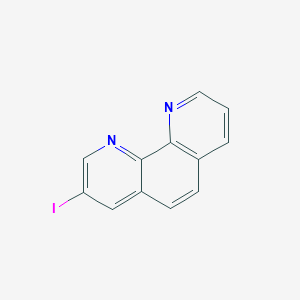

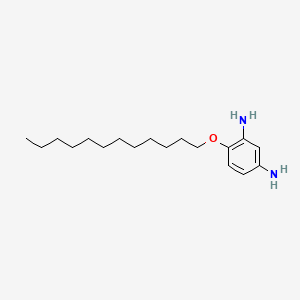
![5'-(4-Amino-3-methoxyphenyl)-3,3''-dimethoxy-2',4',6'-trimethyl-[1,1':3',1''-terphenyl]-4,4''-diamine](/img/structure/B8198643.png)
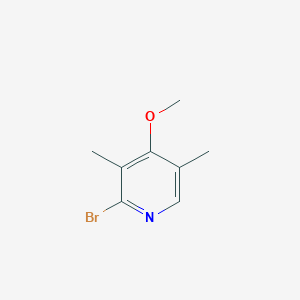

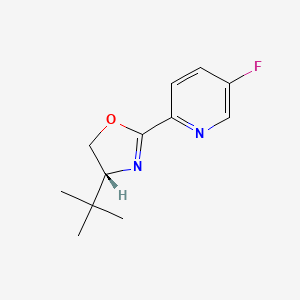
![5'-(4-Carbamimidoylphenyl)-[1,1':3',1''-terphenyl]-4,4''-bis(carboximidamide) trihydrochloride](/img/structure/B8198653.png)